

basic properties and characteristics of J-113397

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Compound of Interest

Compound Name: JM 1397

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An In-depth Technical Guide to the Core Properties and Characteristics of J-113397

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its high affinity for the ORL-1 receptor, coupled with significant selectivity over classical opioid receptors (μ , δ , and κ), has established J-113397 as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[\[2\]](#)[\[4\]](#) This document provides a comprehensive overview of the fundamental properties, pharmacological characteristics, and key experimental methodologies associated with J-113397.

Core Properties of J-113397

J-113397 is a synthetic organic compound with the following identifiers and chemical properties:

Property	Value	Reference
IUPAC Name	1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one	[2][3]
CAS Number	256640-45-6	[1][5]
Chemical Formula	C ₂₄ H ₃₇ N ₃ O ₂	[3][5]
Molecular Weight	399.57 g/mol	[3][6]
Purity	≥98%	[6]
Solubility	Soluble to 50 mM in DMSO and ethanol	[6][7]

Pharmacological Characteristics

J-113397 functions as a competitive antagonist at the ORL-1 receptor.[2][4] Its pharmacological profile is primarily defined by its high binding affinity for the ORL-1 receptor and its selectivity over other opioid receptors.

Receptor Binding Affinity

The binding affinity of J-113397 has been determined through various in vitro assays.

Receptor	Species	K _i (nM)	IC ₅₀ (nM)	Reference
ORL-1 (NOP)	Human (cloned)	1.8	-	[2]
ORL-1 (NOP)	Mouse (brain)	1.1	-	[2]
ORL-1 (NOP)	-	-	2.3	[5][8]
μ-Opioid	Human	1000	>10000	[2][6]
δ-Opioid	Human	>10000	>10000	[2][6]
κ-Opioid	Human	640	1400	[2][6]

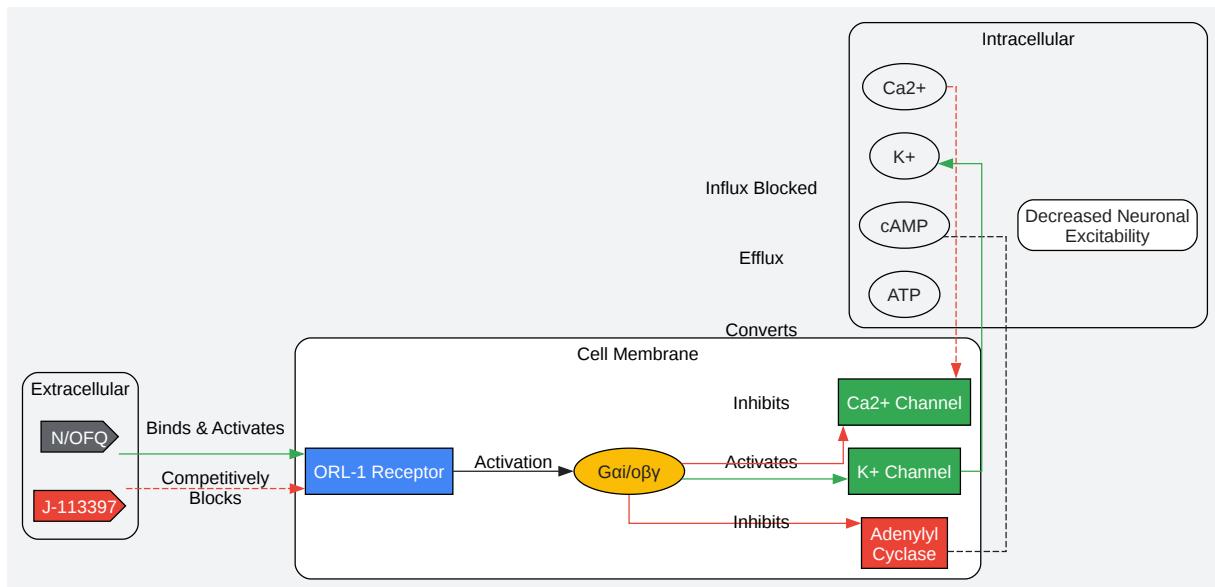
Functional Antagonism

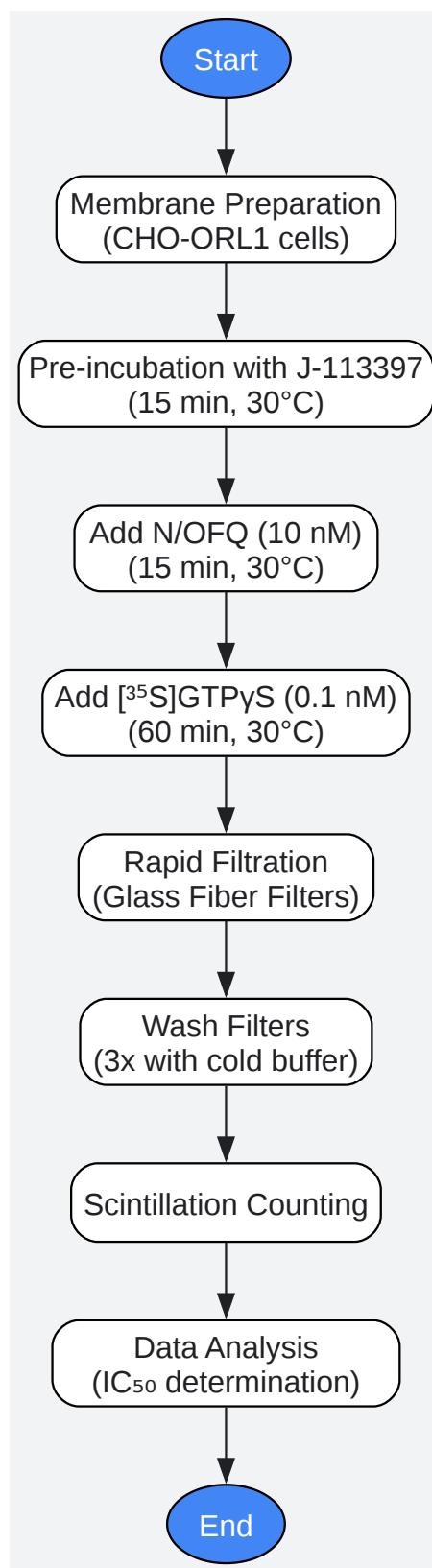
J-113397 effectively antagonizes the downstream signaling initiated by the activation of the ORL-1 receptor by its endogenous ligand, N/OFQ.

Assay	Cell/Tissue Type	Effect of J-113397	IC ₅₀ (nM)	Reference
[³⁵ S]GTPyS Binding	CHO cells expressing ORL-1	Inhibition of N/OFQ-stimulated binding	5.3	[2]
[³⁵ S]GTPyS Binding	Mouse brain	Antagonized N/OFQ-stimulated binding	7.6	[9]
cAMP Accumulation	CHO cells expressing ORL-1	Inhibition of N/OFQ-induced suppression of forskolin-elicited cAMP	26	[8]

Signaling Pathway

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to G_i/G_o proteins.^[6] Activation of the ORL-1 receptor by N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. J-113397 competitively binds to the ORL-1 receptor, preventing N/OFQ from binding and initiating these downstream effects.





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